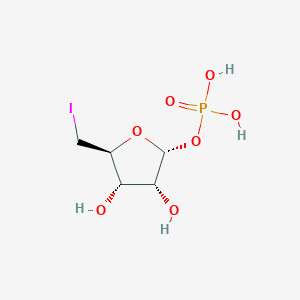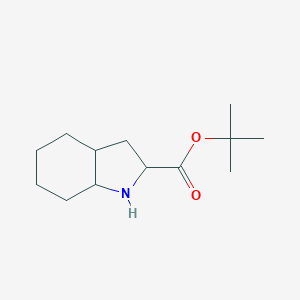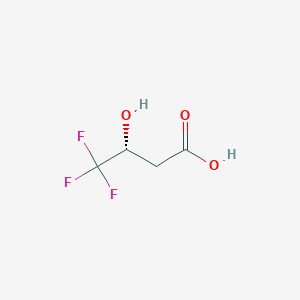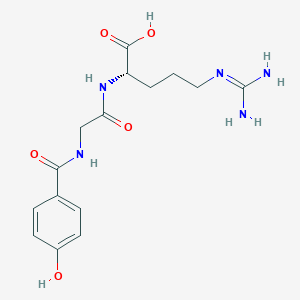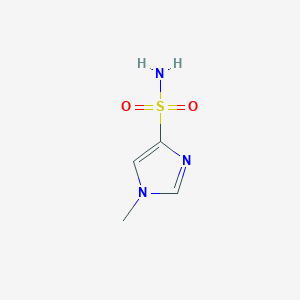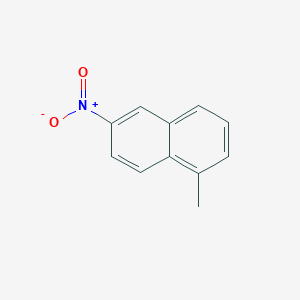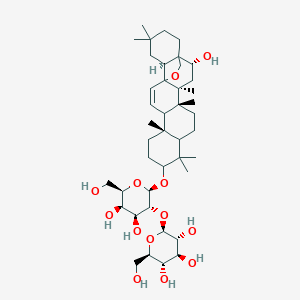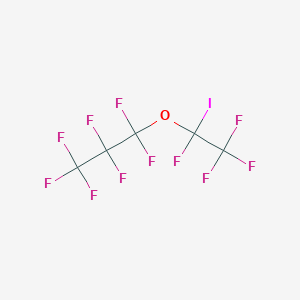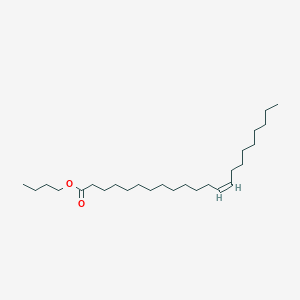
Butyl (Z)-docos-13-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (Z)-docos-13-enoate is a chemical compound that belongs to the class of fatty acid esters. It is a long-chain unsaturated fatty acid ester that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Butyl (Z)-docos-13-enoate is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemische Und Physiologische Effekte
Butyl (Z)-docos-13-enoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Butyl (Z)-docos-13-enoate is its versatility. It can be easily synthesized and modified to suit different experimental needs. However, one of the limitations of using Butyl (Z)-docos-13-enoate in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on Butyl (Z)-docos-13-enoate. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Another area of interest is its potential use in the development of new biofuels and lubricants. Additionally, further research is needed to fully understand the mechanism of action of Butyl (Z)-docos-13-enoate and its potential side effects.
Synthesemethoden
Butyl (Z)-docos-13-enoate can be synthesized by the esterification of docos-13-enoic acid with butanol in the presence of a catalyst. The reaction can be carried out under reflux conditions for several hours, and the product can be purified by distillation.
Wissenschaftliche Forschungsanwendungen
Butyl (Z)-docos-13-enoate has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use in the development of biofuels and lubricants.
Eigenschaften
CAS-Nummer |
19773-46-7 |
|---|---|
Produktname |
Butyl (Z)-docos-13-enoate |
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
butyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h12-13H,3-11,14-25H2,1-2H3/b13-12- |
InChI-Schlüssel |
AMUBFTQQLDHNQU-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCC |
Andere CAS-Nummern |
19773-46-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



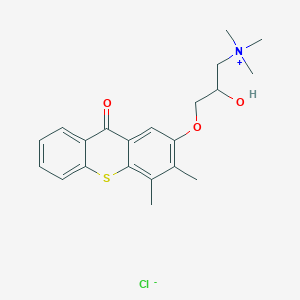

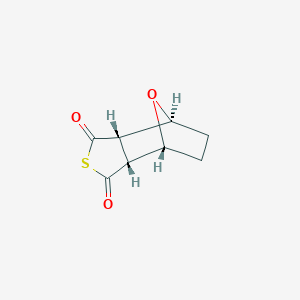
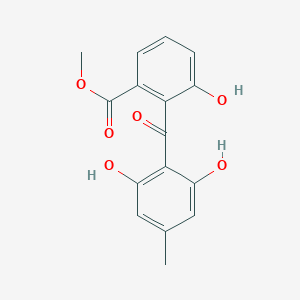
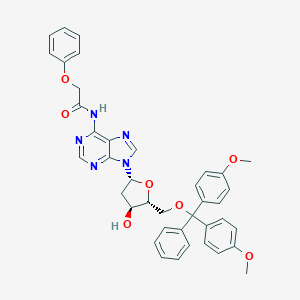
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
